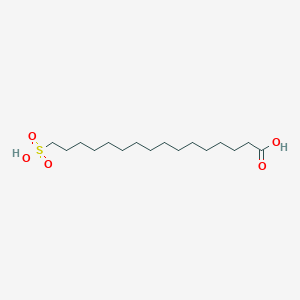

16-Sulfohexadecanoicacid

Description

16-Hydroxyhexadecanoic acid (CAS 506-13-8), also known as juniperic acid or ω-hydroxypalmitic acid, is a hydroxylated derivative of hexadecanoic acid (palmitic acid). Its molecular formula is C₁₆H₃₂O₃, with a molecular weight of 272.42 g/mol . The compound features a hydroxyl group (-OH) at the terminal (ω) carbon of the 16-carbon aliphatic chain. It is naturally occurring in plants such as hyacinth beans and red rice and is synthesized for laboratory use as a chemical intermediate .

Key properties include:

Properties

Molecular Formula |

C16H32O5S |

|---|---|

Molecular Weight |

336.5 g/mol |

IUPAC Name |

16-sulfohexadecanoic acid |

InChI |

InChI=1S/C16H32O5S/c17-16(18)14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-22(19,20)21/h1-15H2,(H,17,18)(H,19,20,21) |

InChI Key |

XICDGIZVYLPJQT-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCCCCC(=O)O)CCCCCCCS(=O)(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table compares 16-hydroxyhexadecanoic acid with structurally analogous hexadecanoic acid derivatives:

Physicochemical Properties

- Polarity: The hydroxyl group in 16-hydroxyhexadecanoic acid increases polarity compared to non-functionalized hexadecanoic acid (logP ~7.0 vs. ~8.5 for palmitic acid) .

- Reactivity: The bromo group in 16-bromohexadecanoic acid facilitates nucleophilic substitution reactions, making it a versatile intermediate . The methanethiosulfonyl group in 16-methanethiosulfonyl hexadecanoic acid enables thiol-specific modifications, critical in protein engineering .

Research Findings and Data Gaps

- Synthesis Efficiency: 16-hydroxyhexadecanoic acid is synthesized via enzymatic oxidation of palmitic acid, achieving ~80% yield under optimized conditions .

- Toxicity Data: Limited ecotoxicological studies exist for 16-bromohexadecanoic acid, though its persistence in aquatic systems is a concern .

- Analytical Challenges : Detection of 16-methanethiosulfonyl derivatives requires specialized LC-MS methods due to low natural abundance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.